molecular formula C13H17NO2 B1349828 (4-Methoxyphenyl)(piperidin-4-yl)methanone CAS No. 76362-12-4

(4-Methoxyphenyl)(piperidin-4-yl)methanone

Cat. No.: B1349828
CAS No.: 76362-12-4
M. Wt: 219.28 g/mol
InChI Key: ZYKYHSIACDLOCE-UHFFFAOYSA-N
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Description

“(4-Methoxyphenyl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C13H17NO2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a methoxyphenyl group attached to a piperidin-4-yl group via a methanone linkage . The InChI code for this compound is 1S/C13H17NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 219.28 . The compound should be stored in a refrigerator .

Scientific Research Applications

Neuroprotective Activities

  • Aryloxyethylamine derivatives, including compounds related to (4-Methoxyphenyl)(piperidin-4-yl)methanone, have demonstrated potential neuroprotective effects. These compounds showed protective effects against glutamate-induced cell death in PC12 cells and significantly prolonged survival time in mice subjected to acute cerebral ischemia (Zhong et al., 2020).

Antimicrobial Activity

  • A series of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives were synthesized and exhibited good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Structural and Optical Studies

  • The structural and optical properties of certain derivatives of this compound were studied, revealing insights into their molecular structures and interactions, as well as thermal stability (Karthik et al., 2021).

Antitubercular and Antileukemic Activities

  • Certain derivatives of this compound have shown promising antitubercular and antileukemic activities. For instance, some compounds exhibited minimum inhibitory concentration against Mycobacterium tuberculosis (Bisht et al., 2010), and others demonstrated antiproliferative activity against leukemia cells (Vinaya et al., 2011).

Selective Estrogen Receptor Modulators (SERMs)

  • Research on compounds structurally similar to this compound has led to the development of novel SERMs, which show significant estrogen antagonist potency, especially in breast cancer cells and uterine tissues (Palkowitz et al., 1997).

Synthesis and Characterization

  • The synthesis and characterization of various derivatives and related compounds have been a key aspect of research, providing foundational knowledge for further studies in various applications (Eckhardt et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

(4-Methoxyphenyl)(piperidin-4-yl)methanone plays a significant role in biochemical reactions, particularly as an enzyme inhibitor . It interacts with enzymes and proteins, inhibiting their activity. This inhibition is reversible, meaning that the compound can be deactivated by adding an activator such as hypericum . Additionally, this compound has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact brain cells by inhibiting the production of proteins vital for cell division . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, which can lead to changes in gene expression and enzyme activity . The compound’s ability to inhibit enzyme activity is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects and adverse reactions at high doses have been observed in these studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can affect overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, where it can exert its effects . This localization is essential for understanding the compound’s biochemical properties and mechanisms of action .

Properties

IUPAC Name

(4-methoxyphenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKYHSIACDLOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372382
Record name (4-methoxyphenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76362-12-4
Record name (4-methoxyphenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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